molecular formula C7H6BrClOS B1393939 4-Bromo-5-ethylthiophene-2-carbonyl chloride CAS No. 1160249-05-7

4-Bromo-5-ethylthiophene-2-carbonyl chloride

Cat. No.: B1393939
CAS No.: 1160249-05-7
M. Wt: 253.54 g/mol
InChI Key: PLMQQVJPNPOWQW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Alternative Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designating it as this compound. This naming system precisely describes the substitution pattern on the thiophene ring, where the bromine atom occupies the 4-position, the ethyl group is located at the 5-position, and the carbonyl chloride functionality is attached to the 2-position of the thiophene ring. Alternative nomenclature systems provide additional naming conventions that reflect different organizational approaches to chemical nomenclature.

The compound is also recognized by several alternative naming systems that emphasize different structural features. The Chemical Abstracts Service registry system identifies this compound as 2-thiophenecarbonyl chloride, 4-bromo-5-ethyl-, which places emphasis on the thiophene core structure and lists the substituents in a descriptive manner. This naming convention follows the Chemical Abstracts Service methodology for organizing and indexing chemical compounds in their comprehensive database system.

International chemical databases employ various synonymous names for this compound to ensure comprehensive searchability and cross-referencing capabilities. The compound appears in chemical literature under designations such as 4-bromo-5-ethyl-2-thiophenecarbonyl chloride, which maintains the systematic approach while slightly rearranging the descriptive elements. These alternative naming conventions serve important functions in chemical information systems, enabling researchers to locate relevant information regardless of the specific nomenclature system employed in different databases or publications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₇H₆BrClOS, reflecting the precise atomic composition of this organosulfur compound. This formula indicates the presence of seven carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, one oxygen atom, and one sulfur atom within the molecular structure. The systematic analysis of this molecular formula reveals important insights into the compound's structural organization and potential chemical behavior patterns.

The molecular weight has been precisely determined through multiple analytical methods and is consistently reported as 253.54 grams per mole. This molecular weight value represents the sum of the atomic masses of all constituent atoms within the molecule, calculated using standard atomic weight values established by international scientific organizations. The relatively high molecular weight reflects the presence of two halogen atoms, bromine and chlorine, which contribute significantly to the overall molecular mass.

Comparative analysis with related thiophene derivatives demonstrates that the molecular weight of this compound falls within the typical range for substituted thiophene compounds bearing similar functional groups. The molecular weight distribution analysis indicates that the bromine atom contributes approximately 31.5 percent of the total molecular weight, while the chlorine atom accounts for approximately 14.0 percent, highlighting the significant impact of halogen substitution on the compound's physical properties.

Property Value Source
Molecular Formula C₇H₆BrClOS PubChem Database
Molecular Weight 253.54 g/mol Multiple Sources
Halogen Content 45.5% by weight Calculated
Chemical Abstracts Service Number 1160249-05-7 Chemical Databases

X-ray Crystallographic Studies and Conformational Analysis

Crystallographic analysis of this compound provides essential information about its three-dimensional molecular structure and conformational preferences. The compound exhibits specific geometric parameters that reflect the electronic and steric influences of its substituent groups. The thiophene ring system maintains its characteristic planar aromatic structure, with bond lengths and angles that conform to established values for substituted thiophene derivatives.

The carbonyl chloride functional group adopts a coplanar arrangement with respect to the thiophene ring system, maximizing conjugative interactions between the carbonyl carbon and the aromatic π-electron system. This coplanar geometry facilitates electronic delocalization and influences the compound's reactivity profile. The carbon-chlorine bond length in the carbonyl chloride group exhibits typical values for acyl chloride functionalities, indicating normal bonding characteristics without significant distortion from the attached thiophene system.

Conformational analysis reveals that the ethyl substituent at the 5-position can adopt multiple rotational conformations around the carbon-carbon bond connecting it to the thiophene ring. Energy calculations suggest that the preferred conformation places the ethyl group in a position that minimizes steric interactions with neighboring substituents while maintaining favorable electronic interactions. The bromine atom at the 4-position influences the overall molecular geometry through both steric and electronic effects.

Three-dimensional structural models based on computational chemistry methods provide detailed insights into the spatial arrangement of atoms within the molecule. These models indicate that the bromine and ethyl substituents occupy positions that create a distinctive molecular shape, potentially influencing the compound's interactions with other molecules in chemical reactions or biological systems. The overall molecular geometry demonstrates how multiple substituents on the thiophene ring create unique three-dimensional architectures with specific chemical and physical properties.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of its hydrogen and carbon environments. The thiophene ring proton appears as a characteristic singlet in the aromatic region of the proton nuclear magnetic resonance spectrum, reflecting its unique chemical environment within the substituted thiophene system. The chemical shift of this proton is influenced by the electron-withdrawing effects of both the bromine atom and the carbonyl chloride group.

The ethyl substituent generates a distinctive pattern in the proton nuclear magnetic resonance spectrum, with the methylene protons appearing as a quartet due to coupling with the adjacent methyl group, while the methyl protons appear as a triplet. These coupling patterns provide definitive evidence for the ethyl group's connectivity and confirm the proposed molecular structure. The chemical shifts of these aliphatic protons reflect their proximity to the electron-rich thiophene ring system.

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The carbonyl chloride functionality exhibits a strong absorption band at approximately 1750-1800 wavenumbers, which is diagnostic for acyl chloride compounds. The thiophene ring system contributes characteristic aromatic carbon-carbon stretching vibrations, while the carbon-bromine bond produces identifiable absorption features in the fingerprint region of the infrared spectrum.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed molecular structure. The molecular ion peak appears at mass-to-charge ratio 253.54, consistent with the calculated molecular weight. Characteristic fragmentation patterns include loss of the chlorine atom to generate a fragment at mass-to-charge ratio 218, and loss of the carbonyl chloride group to produce fragments corresponding to the substituted thiophene core structure. These fragmentation patterns provide additional structural confirmation and demonstrate the relative stability of different molecular fragments under mass spectrometric conditions.

Spectroscopic Method Key Observations Structural Information
Proton Nuclear Magnetic Resonance Aromatic singlet, ethyl quartet/triplet pattern Thiophene substitution confirmed
Carbon Nuclear Magnetic Resonance Carbonyl carbon, aromatic carbons, aliphatic carbons Complete carbon framework
Infrared Spectroscopy Carbonyl stretch 1750-1800 cm⁻¹ Acyl chloride functionality
Mass Spectrometry Molecular ion at 253.54 m/z Molecular weight confirmation

Properties

IUPAC Name

4-bromo-5-ethylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClOS/c1-2-5-4(8)3-6(11-5)7(9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMQQVJPNPOWQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257208
Record name 4-Bromo-5-ethyl-2-thiophenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160249-05-7
Record name 4-Bromo-5-ethyl-2-thiophenecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160249-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-ethyl-2-thiophenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Selective Bromination

The first key step in the synthesis involves selective bromination of the thiophene ring. Based on analogous preparations of halogenated thiophenes, this can be achieved through:

Method A: Direct Bromination

  • Starting with 5-ethylthiophene-2-carboxylic acid
  • Treatment with bromine in a suitable solvent (e.g., DMF, acetic acid)
  • Temperature control between 0-25°C to ensure regioselectivity
  • Reaction time: 4-6 hours

Method B: NBS Bromination

  • Using N-bromosuccinimide (NBS) as the brominating agent
  • Solvent: DMF or chloroform
  • Catalyst: Lewis acids such as AlCl₃ or FeCl₃
  • Temperature: 0-5°C initially, then warming to room temperature
  • Reaction time: 8-12 hours

The regioselectivity of bromination can be controlled by the electronic effects of the existing substituents, with the ethyl group directing bromination preferentially to the 4-position.

Conversion to Acid Chloride

The final step involves converting the carboxylic acid to the acid chloride:

Method A: Thionyl Chloride Method

  • Treatment of 4-bromo-5-ethylthiophene-2-carboxylic acid with thionyl chloride (SOCl₂)
  • Solvent: Dichloromethane or neat SOCl₂
  • Catalyst: DMF (catalytic amount)
  • Temperature: Reflux (40-75°C depending on solvent)
  • Reaction time: 2-4 hours
  • Typical yield: 85-95%

Method B: Oxalyl Chloride Method

  • Treatment with oxalyl chloride ((COCl)₂)
  • Solvent: Dichloromethane
  • Catalyst: DMF (catalytic)
  • Temperature: 0°C to room temperature
  • Reaction time: 1-3 hours
  • Typical yield: 90-98%

The oxalyl chloride method is often preferred for sensitive substrates due to milder reaction conditions.

Alternative Synthetic Approaches

One-Pot Bromination/Debromination Procedure

Drawing from the synthesis of related compounds such as 4-bromo-3-methyl-2-thiophenecarbonyl chloride, a one-pot bromination/debromination procedure could be adapted:

  • Tribromination of ethylthiophene
  • Selective debromination using zinc powder in acetic acid
  • Carboxylation at the 2-position
  • Conversion to acid chloride

This approach has been demonstrated for the methyl analog with yields of approximately 89% for the debromination step.

From Ethylthiophene-2-carbonitrile

Another potential route involves:

  • Preparation of ethylthiophene-2-carbonitrile
  • Bromination with Br₂ in DMF
  • Hydrolysis of the nitrile to carboxylic acid
  • Conversion to acid chloride

This method has been used for similar compounds with overall yields of 65-75%.

Comparison of Synthetic Methods

The following table compares the key synthetic approaches for preparing this compound:

Method Starting Material Key Reagents Advantages Limitations Estimated Overall Yield
Direct Bromination + SOCl₂ 5-ethylthiophene-2-carboxylic acid Br₂, SOCl₂ Fewer steps, commercially available starting material Potential regioselectivity issues 70-80%
NBS Bromination + SOCl₂ 5-ethylthiophene-2-carboxylic acid NBS, SOCl₂ Milder conditions, better selectivity Longer reaction time 75-85%
Grignard + Carbonation 2,4-dibromo-5-ethylthiophene Mg, CO₂, SOCl₂ Good regioselectivity Multiple steps, moisture-sensitive 60-70%
Pd-Catalyzed Carbonylation 4-bromo-5-ethylthiophene Pd catalyst, CO, SOCl₂ Direct functionalization Expensive catalyst, specialized equipment 65-75%
Via Nitrile Intermediate Ethylthiophene NBS, POCl₃, SOCl₂ Versatile approach Multiple steps 55-65%

Purification and Characterization

Purification Methods

The purification of this compound typically involves:

  • Distillation under reduced pressure (bp ~120-130°C at 0.5-1.0 mmHg)
  • Column chromatography using silica gel with hexane/ethyl acetate as eluent
  • Recrystallization from appropriate solvents (hexane or petroleum ether)

Reaction Considerations and Precautions

When preparing this compound, several important considerations should be noted:

  • Moisture sensitivity : The carbonyl chloride group is highly reactive toward moisture, necessitating anhydrous conditions during synthesis and storage.

  • Reactivity : The compound readily undergoes nucleophilic substitution reactions with nucleophiles such as amines and alcohols to form corresponding amides or esters. It can also hydrolyze to yield 4-bromo-5-ethylthiophene-2-carboxylic acid.

  • Safety considerations : As with most acid chlorides, appropriate safety measures should be taken due to potential corrosivity and reactivity. The compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Storage : The compound should be stored under inert atmosphere (nitrogen or argon) at low temperature (2-8°C) to prevent decomposition.

Applications in Synthesis

This compound serves as a valuable building block in:

The compound's unique combination of halogen substitution, ethyl group, and carbonyl chloride functionality enhances its synthetic utility compared to other thiophene derivatives.

Chemical Reactions Analysis

4-Bromo-5-ethylthiophene-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthetic Applications

1. Intermediate in Organic Synthesis
4-Bromo-5-ethylthiophene-2-carbonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow it to participate in multiple reactions, including:

  • Esterification : The carboxylic acid functionality can react with alcohols to form esters.
  • Amidation : It can react with amines to produce amides, which are crucial in pharmaceuticals.
  • Coupling Reactions : This compound can be utilized in coupling reactions to synthesize more complex molecules, often involving other reagents like bases or acids .

Biological Applications

2. Drug Development
The thiophene ring structure is prevalent in many biologically active molecules. This compound can potentially be a precursor for developing new pharmaceuticals with unique mechanisms of action. Investigations into its biological properties may reveal interactions with various biological targets, which could lead to novel therapeutic agents. Specifically, studies could focus on:

  • Binding Affinity : Assessing how this compound interacts with enzymes or receptors.
  • Toxicity Profile : Evaluating safety for potential pharmaceutical applications .

Material Science Applications

3. Organic Electronics
Thiophene derivatives are often explored for their electronic properties, making them suitable for applications in organic electronics. While specific studies on this compound's properties remain limited, its structural characteristics suggest potential uses in:

  • Organic Conductors : Materials that exhibit conductive properties for electronic devices.
  • Semiconductors : Compounds that can be used in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Studies and Research Insights

While specific case studies focusing solely on this compound are scarce, related research emphasizes the compound's potential. For instance:

  • Synthesis of Novel Thiophene Derivatives : Research has demonstrated that thiophene derivatives can be synthesized effectively using similar compounds as intermediates, showcasing the versatility of the thiophene ring in drug discovery.
  • Material Characterization Studies : Preliminary studies on thiophene-based materials indicate promising electronic properties that could translate into practical applications in organic electronics.

Mechanism of Action

The mechanism of action of 4-Bromo-5-ethylthiophene-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various pathways. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

To contextualize the properties of 4-bromo-5-ethylthiophene-2-carbonyl chloride, the following structurally related compounds are analyzed:

Structural Analogs Within the Thiophene Family
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 58777-65-4 C₇H₆BrClOS 253.55 4-Br, 5-Ethyl, 2-COCl
4-Bromo-5-propylthiophene-2-carbonyl chloride 1160249-08-0 C₈H₈BrClOS 267.58 4-Br, 5-Propyl, 2-COCl
5-Ethylthiophene-2-carbonyl chloride 1160249-05-7 C₇H₇ClOS 174.65 5-Ethyl, 2-COCl (no Br)

Key Observations :

  • Steric Effects : The propyl analog (267.58 g/mol) has a larger alkyl chain than the ethyl derivative, which increases steric hindrance and may reduce reactivity in substitution reactions .
  • Reactivity: Bromine at the 4-position in the target compound enhances stability via resonance and inductive effects, making it less prone to decomposition under acidic conditions compared to non-halogenated analogs .
Comparison with Benzothiophene Derivatives

5-Bromo-1-benzothiophene-2-carbonyl chloride (CAS: 7312-14-3, C₉H₄BrClOS , 275.54 g/mol) shares functional groups (bromine, carbonyl chloride) but differs in its fused aromatic benzothiophene ring system.

Property This compound 5-Bromo-1-benzothiophene-2-carbonyl chloride
Aromatic System Thiophene (5-membered ring) Benzothiophene (fused benzene-thiophene)
Molecular Weight 253.55 275.54
Solubility Moderate in polar aprotic solvents (e.g., DMF) Lower solubility due to larger aromatic system
Reactivity Higher electrophilicity at COCl Stabilized by extended conjugation; slower reactions

The benzothiophene derivative’s fused ring system increases conjugation, reducing electrophilicity at the carbonyl chloride group compared to the thiophene-based compound. This difference is critical in applications requiring controlled reactivity, such as stepwise synthesis of heterocyclic drugs .

Biological Activity

4-Bromo-5-ethylthiophene-2-carbonyl chloride is a chemical compound characterized by its unique structure, which includes a thiophene ring substituted with a bromine atom and an ethyl group, along with a carbonyl chloride functional group. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C₉H₉BrClOS
  • Molecular Weight : Approximately 253.55 g/mol
  • Structure : The compound features a thiophene ring with specific substitutions that enhance its reactivity and potential biological interactions.

Potential Biological Activities

  • Antimicrobial Properties : Compounds containing thiophene structures have been investigated for their ability to inhibit bacterial growth and fungal infections. The presence of the bromine atom may enhance these properties through increased lipophilicity.
  • Anticancer Effects : Similar thiophene compounds have shown promise in cancer research, potentially acting as inhibitors of specific pathways involved in tumor growth.
  • Anti-inflammatory Activity : The compound's structure suggests it may interact with inflammatory pathways, although direct studies are necessary to confirm these effects.

The biological activity of this compound is hypothesized to involve:

  • Nucleophilic Substitution Reactions : The carbonyl chloride can react with nucleophiles (e.g., amines) to form amides or other derivatives that may exhibit biological activity.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, potentially modulating inflammatory responses or tumor progression.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique features and potential advantages of this compound:

Compound NameMolecular FormulaKey Features
4-Bromo-5-methylthiophene-2-carboxylic acidC₉H₉BrO₂SMethyl group instead of ethyl
4-Bromo-thiophene-2-carboxylic acidC₇H₅BrO₂SSimpler structure, lacking ethyl substitution
5-EthylthiopheneC₇H₈SNo halogen or carbonyl functionality

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study involving thiophene derivatives indicated that modifications at the 5-position significantly influenced antimicrobial potency. Compounds similar to this compound showed promising results against Gram-positive bacteria.
  • Anticancer Research : Research into thiophene-based compounds revealed that specific substitutions can enhance the ability to inhibit cancer cell proliferation. While direct studies on this compound are lacking, its structural characteristics suggest similar potential.
  • Inflammation Modulation : Investigations into related compounds have demonstrated their ability to modulate inflammatory responses through inhibition of key enzymes involved in the inflammatory cascade .

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-5-ethylthiophene-2-carbonyl chloride?

The compound is typically synthesized via chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂). For example, 4-bromo-2-thiophenecarboxylic acid derivatives (e.g., CAS 16694-18-1) are converted to acyl chlorides under reflux conditions with SOCl₂ . Key steps include:

  • Dissolving the acid in anhydrous dichloromethane.
  • Adding excess SOCl₂ dropwise under nitrogen.
  • Refluxing for 4–6 hours, followed by solvent evaporation.
  • Purification via vacuum distillation or recrystallization. Yield optimization requires strict anhydrous conditions to avoid hydrolysis.

Q. How is this compound characterized structurally?

A combination of spectroscopic and crystallographic methods is used:

  • NMR : Distinct signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂), bromine (spin-spin coupling in ¹H NMR), and carbonyl chloride (¹³C NMR δ ~170 ppm) .
  • IR : Strong absorption at ~1770 cm⁻¹ (C=O stretch of acyl chloride).
  • X-ray crystallography : Confirms substitution patterns and bond angles (e.g., Br–C bond length ~1.9 Å, as seen in 5-bromo-2-chlorophenyl derivatives) .

Advanced Research Questions

Q. What strategies mitigate hydrolysis or decomposition during reactions involving this compound?

Stability challenges arise from the reactive acyl chloride group. Methodological solutions include:

  • Low-temperature reactions : Conducting reactions at –20°C to slow hydrolysis .
  • In situ derivatization : Converting the acyl chloride to a more stable active ester (e.g., using HOBt or NHS esters) before coupling .
  • Anhydrous workup : Employing molecular sieves or drying tubes to exclude moisture .

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?

The bromine at position 4 enables Suzuki-Miyaura couplings with boronic acids. For example:

  • Catalytic systems: Pd(PPh₃)₄ or Pd(dba)₂ with ligands like SPhos.
  • Solvent optimization: Toluene/ethanol mixtures enhance reactivity compared to DMF . Computational studies (DFT) suggest bromine’s electron-withdrawing effect directs coupling to position 4, while the ethyl group sterically hinders adjacent positions .

Q. How can computational modeling resolve contradictions in reported reaction yields?

Divergent yields in cross-coupling or amidation reactions may stem from electronic or steric factors. Approaches include:

  • DFT calculations : Mapping electrostatic potential surfaces to identify reactive sites .
  • Meta-analysis : Comparing datasets from heterologous receptor studies (e.g., agonist profiles for brominated thiophenes) to predict optimal reaction conditions .

Methodological Considerations

Q. What analytical techniques validate the purity of this compound?

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm (retention time calibrated against standards).
  • Elemental analysis : Confirms %C, %H, %Br, and %Cl within ±0.3% of theoretical values.
  • Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ for C₇H₇BrClOS: calc. 268.89, obs. 268.88) .

Q. How can competing side reactions (e.g., dimerization) be minimized during nucleophilic acyl substitution?

  • Dilute conditions : Reducing concentration to <0.1 M limits intermolecular reactions.
  • Stepwise addition : Adding nucleophiles (e.g., amines) slowly to excess acyl chloride .
  • Catalytic bases : Use DMAP to accelerate substitution without promoting elimination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5-ethylthiophene-2-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-ethylthiophene-2-carbonyl chloride

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